methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is further reacted with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A pyrethroid insecticide with a similar chlorophenyl group.
Clomazone: An herbicide with a chlorophenyl group and a similar mechanism of action.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: A compound with similar structural features
Uniqueness
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrazole ring, a chlorophenyl group, and a tetrahydropyrimidine moiety.
Biological Activity
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound ) has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine core substituted with pyrazole and chlorophenyl groups. Its molecular formula is C17H16ClN3O2 with a molecular weight of approximately 329.78 g/mol. The structural diversity of this compound contributes to its biological activity, particularly in modulating various biological pathways.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the micromolar range against human breast cancer (T47D) and colon cancer (HCT116) cell lines .
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
3. PPARγ Agonism
One of the notable mechanisms of action identified is the partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ). Compounds similar to this compound have been shown to modulate glucose metabolism and lipid storage, making them candidates for diabetes treatment .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of pyrazole-based compounds showed that modifications at specific positions significantly impacted their biological activity. For example, altering substituents on the phenyl ring enhanced binding affinity to PPARγ and improved anti-cancer efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of a chlorophenyl group was crucial for enhancing both PPARγ binding affinity and anticancer activity. Compounds with this substitution consistently showed better performance in cell-based assays compared to those without it .
Properties
Molecular Formula |
C22H19ClN4O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-18(21(28)30-2)20(25-22(29)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,29) |
InChI Key |
NBWUQPNZTNOFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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